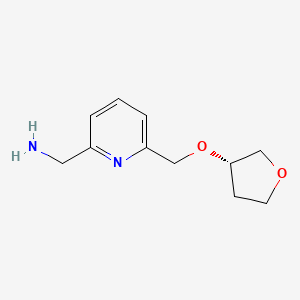

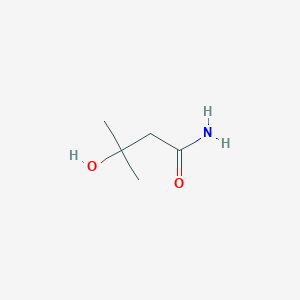

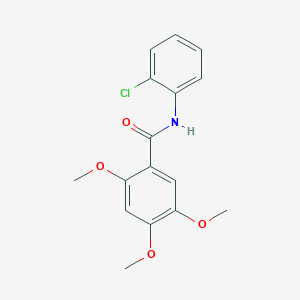

(S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine

Vue d'ensemble

Description

The compound is an amine, which is an organic compound and functional group that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines often involves reactions known as nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon of a polar bond, such as a carbon-oxygen or carbon-sulfur bond . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through experimental measurements .Applications De Recherche Scientifique

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

- Iron(III) complexes with ligands including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit significant photocytotoxicity, suggesting potential for cancer treatment and imaging applications (Basu et al., 2014).

Schiff Bases as Potential Anticonvulsant Agents

- Schiff bases of 3-aminomethyl pyridine show promise as anticonvulsant agents, demonstrating protection against seizures in various models (Pandey & Srivastava, 2011).

Diiron(III) Complexes as Functional Models for Methane Monooxygenases

- Diiron(III) complexes, including those with N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes, offering insights into methane oxidation processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Cellular Uptake of Iron(III) Complexes

- Iron(III) complexes, including those with phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, show remarkable photocytotoxicity in cancer cells, indicating potential for cancer therapy (Basu et al., 2015).

Antiosteoclast Activity of Boronates

- Boronates containing piperidin-2-yl-methanamine exhibit antiosteoclast and osteoblast activity, suggesting applications in bone health research (Reddy et al., 2012).

Catalytic Hydrogenation of Dihydrooxazines

- Tetrahydrofuranamines, including tetrahydro-2-furanamines, derived from catalytic hydrogenation have applications in chemical synthesis (Sukhorukov et al., 2008).

Synthesis and Antimicrobial Activity of Ureas

- Ureas containing pyridine derivatives have been synthesized and exhibit moderate antimicrobial activity (Reddy et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKGPBZDHDBSSO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC2=CC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OCC2=CC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)

![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)